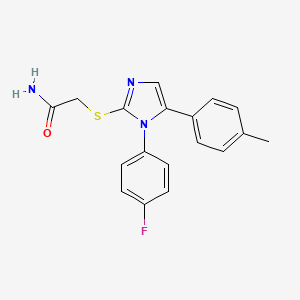

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3OS/c1-12-2-4-13(5-3-12)16-10-21-18(24-11-17(20)23)22(16)15-8-6-14(19)7-9-15/h2-10H,11H2,1H3,(H2,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRGTRNQULHRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the formation of the imidazole ring followed by the introduction of substituents at the 1- and 5-positions. This could involve:

Formation of Imidazole Ring: : Starting with an α-dicarbonyl compound and an aldehyde or ketone in the presence of an ammonium salt, the imidazole ring can be synthesized.

Introduction of Substituents: : The 4-fluorophenyl and p-tolyl groups can be introduced through electrophilic aromatic substitution reactions.

Thioether Formation: : The linkage of the imidazole moiety to acetamide through a thioether bond can be achieved via nucleophilic substitution reactions where the thioamide is introduced using a halogenated acetamide derivative.

Industrial Production Methods

While industrial production methods would rely on scalable reactions ensuring high yields and purity, key steps include the utilization of continuous flow chemistry techniques and catalysis to optimize the conditions for large-scale synthesis. Ensuring the availability and handling of reagents and intermediates under safe and controlled environments is crucial.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions:

Oxidation: : Under oxidative conditions, the sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone.

Reduction: : Reductive conditions can potentially reduce any present nitro groups to amines.

Substitution: : The compound can participate in nucleophilic or electrophilic aromatic substitution reactions, primarily at the phenyl and tolyl rings.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) for oxidizing sulfur.

Reduction Reagents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) for reducing functional groups.

Substitution Reagents: : Halogenating agents for electrophilic substitution, strong nucleophiles like thiolates for nucleophilic substitution.

Major Products

Sulfoxides and Sulfones: : From oxidation of thioether.

Amines: : From reduction of nitro compounds.

Scientific Research Applications

Chemistry: : As an intermediate in the synthesis of more complex molecules.

Biology: : Potential antimicrobial, antifungal, or antiviral activities owing to the bioactive imidazole moiety.

Medicine: : Research into its ability to modulate biological pathways, possibly leading to novel therapeutics.

Industry: : Used in the development of new materials or as a reagent in chemical synthesis processes.

Mechanism of Action

The compound's mechanism of action depends on its interaction with molecular targets:

Enzyme Inhibition: : The imidazole ring can coordinate to metal ions in enzymes, potentially inhibiting their activity.

Receptor Binding: : Fluorophenyl and tolyl groups may enhance binding to specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

Table 2: Antiproliferative Activity (IC₅₀ Values)

Key Findings :

- While direct IC₅₀ data for the target compound are unavailable, structurally related imidazole-thioacetamide hybrids (e.g., 9c) show strong docking scores against therapeutic targets, suggesting comparable or superior activity to reference drugs .

- Benzothiazole-linked derivatives () demonstrate moderate cytotoxicity, likely due to reduced solubility compared to thioacetamide-containing compounds .

Comparison with Analogues :

- Halogenated Derivatives : Chloro- or bromo-substituted analogues (e.g., 9c) require harsher conditions (e.g., bromine in acetic acid) compared to fluoro-substituted compounds, which use milder fluorobenzene precursors .

- Crystallization : Fluorophenyl-containing compounds (e.g., target compound, ) crystallize in triclinic systems with planar molecular conformations, whereas bulkier substituents (e.g., bromine in 9c) lead to distorted geometries .

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data for Selected Compounds

Insights :

- The absence of melting point data for the target compound limits direct comparisons, but fluorophenyl derivatives generally exhibit lower melting points than chloro/bromo analogues due to reduced molecular symmetry .

- IR and NMR spectra across analogues confirm consistent C=O (1685–1690 cm⁻¹) and aromatic proton signatures, validating structural homology .

Biological Activity

Introduction

The compound 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a thioacetamide derivative characterized by an imidazole ring, which contributes to its potential biological activity. This article examines its biological properties, focusing on anticancer and antimicrobial activities, as well as its mechanism of action and synthesis.

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 422.48 g/mol

- Structure : The compound features a thioether linkage to an acetamide group, enhancing its lipophilicity and interaction with biological targets .

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, thiosemicarbazide derivatives have demonstrated chemopreventive effects against various cancer types by inhibiting cell proliferation and inducing apoptosis .

Case Studies

-

In vitro Studies :

- A study involving various imidazole derivatives showed that compounds with similar structural features exhibited IC values against cancer cell lines lower than standard treatments like 5-FU. For example, certain derivatives achieved IC values of 5.85 µM and 4.53 µM against HCT116 cancer cells, indicating superior potency compared to traditional chemotherapeutics .

-

Mechanism of Action :

- The imidazole core is known for its ability to interact with various biological targets, including enzymes involved in cell proliferation. This interaction may inhibit specific pathways critical for cancer cell survival .

Antimicrobial Activity

Preliminary studies suggest that This compound may also possess antimicrobial properties.

Findings

- In antimicrobial screenings, compounds similar to this derivative have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.27 µM to 2.65 µM, indicating potent antimicrobial effects .

Synthesis and Structural Modifications

The synthesis of This compound typically involves multi-step organic reactions that allow for the modification of substituents on the imidazole ring. This flexibility enables the exploration of structural analogs with potentially improved efficacy .

Synthetic Route Overview

-

Starting Materials :

- 4-fluorophenyl and p-tolyl precursors.

-

Key Reactions :

- Formation of the imidazole ring through cyclization.

- Introduction of the thioether linkage via nucleophilic substitution.

-

Characterization Techniques :

- NMR and mass spectrometry are commonly employed to confirm the structure of synthesized compounds.

Q & A

Basic: What are the standard synthetic routes for 2-((1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer:

The compound is synthesized via nucleophilic substitution, where 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol reacts with 2-chloroacetamide derivatives in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like ethanol or acetone. Key steps include refluxing for 8–12 hours and recrystallization for purification . Optimization involves:

- Catalyst selection : Base strength (e.g., K₂CO₃ vs. NaOAc) impacts reaction rates and byproduct formation.

- Solvent choice : Ethanol improves solubility, while acetone enhances crystallization .

- Temperature control : Reflux at 80–90°C balances reactivity and decomposition risks.

Yield and purity are verified via HPLC (>95%) and elemental analysis .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H absence post-substitution) .

- NMR (¹H/¹³C) : Assigns aryl proton environments (e.g., 4-fluorophenyl singlet at δ 7.2–7.5 ppm) and acetamide methylene (δ 4.1–4.3 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 395.12) .

- HPLC : Assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can computational methods like DFT and molecular docking predict its biological interactions?

Answer:

- DFT analysis : B3LYP/6-31G(d,p) models predict electronic properties (HOMO-LUMO gaps ~4.5 eV) and reactive sites (e.g., sulfur and fluorine atoms) .

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., kinases or COX-2). For example, a docking score of −8.2 kcal/mol suggests strong hydrophobic interactions with the JNK3 active site .

- MD simulations : GROMACS assesses stability (RMSD < 2 Å over 100 ns) in solvent environments .

Advanced: What strategies are used in structure-activity relationship (SAR) studies to modify its structure for enhanced activity?

Answer:

- Substitution patterns :

- Thioacetamide linker : Replacing sulfur with oxygen reduces potency (IC₅₀ increases from 15.67 µg/mL to >50 µg/mL in cytotoxicity assays) .

- Heterocyclic analogs : Incorporating thiazole or triazole rings (e.g., as in ) boosts antiproliferative activity .

Advanced: How do researchers resolve contradictions in biological activity data across different assays?

Answer:

- Assay validation : Cross-checking with orthogonal methods (e.g., MTT vs. ATP-luminescence for cytotoxicity) .

- Data normalization : Controls for batch variability (e.g., % inhibition relative to cisplatin).

- Statistical rigor : Multivariate ANOVA identifies confounding factors (e.g., solvent DMSO >1% inhibits activity) .

- Structural verification : Revisiting crystallography (SHELXL-refined PDB files) or NMR to confirm sample integrity .

Advanced: What crystallographic approaches are used to determine its 3D structure and intermolecular interactions?

Answer:

- Single-crystal X-ray diffraction : SHELXL refines structures (R-factor < 0.05) with Mo-Kα radiation (λ = 0.71073 Å) .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., F⋯H interactions at 2.2 Å) .

- Packing diagrams : Reveal π-π stacking (3.8 Å) between imidazole and aryl rings, stabilizing the lattice .

Advanced: How is the compound’s stability profiled under varying pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.